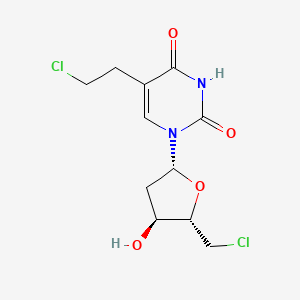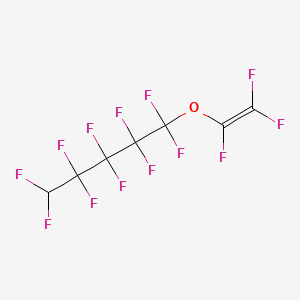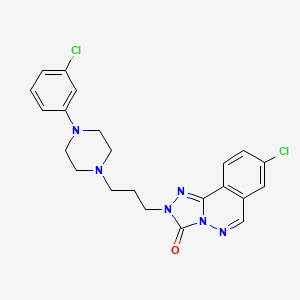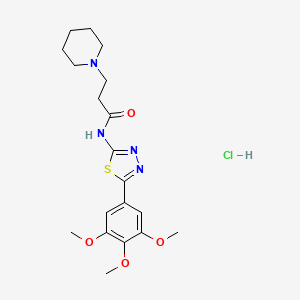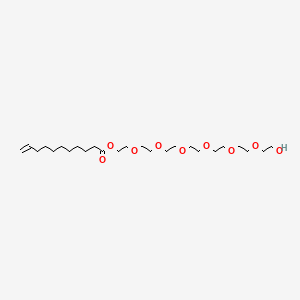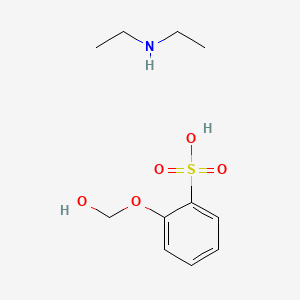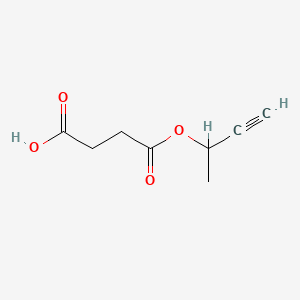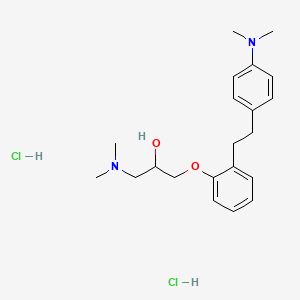
(R)-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a cyclohexa-1,4-diene ring, and an acetyl chloride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of the amino group through reductive amination. The acetyl chloride group is then introduced via acylation reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and primary amines under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amides, esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its ability to interact with various biological targets can be exploited for therapeutic purposes .
Industry
In the industrial sector, ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexa-1,4-diene ring can participate in π-π interactions, while the amino and acetyl chloride groups can form hydrogen bonds and ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochloric Acid: While not structurally similar, hydrochloric acid is often used in the preparation of hydrochloride salts of organic compounds.
Hydrogen Chloride: Similar to hydrochloric acid, hydrogen chloride is used in various industrial processes and can form hydrochloride salts.
Uniqueness
®-alpha-Aminocyclohexa-1,4-diene-1-acetyl chloride hydrochloride is unique due to its combination of a cyclohexa-1,4-diene ring with an amino and acetyl chloride group. This unique structure imparts specific reactivity and stability, making it valuable for diverse applications in research and industry .
Propriétés
Numéro CAS |
40849-48-7 |
|---|---|
Formule moléculaire |
C8H11Cl2NO |
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,5,7H,3-4,10H2;1H/t7-;/m1./s1 |
Clé InChI |
DLDIEAJVIRFDHY-OGFXRTJISA-N |
SMILES isomérique |
C1C=CCC(=C1)[C@H](C(=O)Cl)N.Cl |
SMILES canonique |
C1C=CCC(=C1)C(C(=O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
